molecular formula C17H19ClN2OS B1202972 3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine

3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine

Cat. No. B1202972
M. Wt: 334.9 g/mol
InChI Key: SUQUPCVMBMERJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine is a member of phenothiazines and a tertiary amine oxide.

Scientific Research Applications

Conformational and Spectral Studies

  • Conformational Analysis : A study by Resmi et al. (2016) examined the conformational behavior of a related compound, N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine. This research included vibrational wave number calculations using density functional quantum chemical calculations and suggested a pyramidal configuration for the nitrogen atom in the phenothiazine ring. It also provided insights into the molecular stability arising from hyperconjugative interactions and charge delocalization, contributing to understanding the molecular structure and reactivity of related phenothiazine compounds (Resmi et al., 2016).

Interaction with Biological Systems

  • Interaction with Hemoglobin : Ascenzi et al. (1999) explored how chlorpromazine, which has structural similarities to the compound , influences the EPR-spectroscopic properties of ferrous human adult nitrosylated haemoglobin (HbNO). Their findings revealed that chlorpromazine and trifluoperazine shift the conformational equilibrium of HbNO, suggesting a potential interaction mechanism of similar compounds with human hemoglobin (Ascenzi et al., 1999).

Molecular Docking and Potential Therapeutic Uses

  • Neuroprotective Properties : A study by González-Muñoz et al. (2011) reported on N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, a compound similar to the one . This compound showed neuroprotective qualities and was identified as a selective butyrylcholinesterase inhibitor, highlighting its potential therapeutic application in neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Pharmacological Evaluation

  • Dopamine Receptor Interaction : Research by Grol et al. (1982) on conformationally restricted phenothiazine analogues, including 3-(dimethylamino)-2,3-dihydro-4-chloro-1H-pyrido[3,2,1-kl]phenothiazine, provided insights into the role of these compounds in dopamine metabolism. This study can inform the understanding of how structurally similar compounds might interact with dopamine receptors (Grol et al., 1982).

properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

3-(2-chloro-10-oxidophenothiazin-10-ium-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20(21)14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3

InChI Key

SUQUPCVMBMERJG-UHFFFAOYSA-N

SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]

Canonical SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine
Reactant of Route 2
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine
Reactant of Route 3
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine
Reactant of Route 4
Reactant of Route 4
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine
Reactant of Route 5
Reactant of Route 5
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine
Reactant of Route 6
Reactant of Route 6
3-(2-chloro-10-oxido-10-phenothiazin-10-iumyl)-N,N-dimethyl-1-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.